BL-8040 - 664334-36-5

BL-8040

Catalog Number: EVT-262783
CAS Number: 664334-36-5
Molecular Formula: C97H144FN33O19S2
Molecular Weight: 2159.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BL-8040, also known as BL-8040 and 4F-benzoyl-TN14003, is a synthetic peptide classified as a CXC chemokine receptor 4 (CXCR4) antagonist. [, , ] It plays a significant role in scientific research, particularly in oncology and immunology, by disrupting the CXCL12/CXCR4 signaling axis. This axis is implicated in various physiological and pathological processes, including hematopoietic stem cell homing, immune cell trafficking, and tumor growth. [, ]

AMD3100 (Plerixafor)

Compound Description: AMD3100, also known as Mozobil, is a bicyclam, a type of CXCR4 antagonist. It is clinically approved in combination with granulocyte colony-stimulating factor (G-CSF) for the mobilization of hematopoietic stem cells (HSCs) in patients with multiple myeloma and non-Hodgkin lymphoma. []

Relevance: AMD3100 is a first-generation CXCR4 antagonist and serves as a reference point for comparing the efficacy and properties of newer CXCR4 antagonists, such as BL-8040. Studies have shown that BL-8040 exhibits a higher binding affinity for CXCR4 and longer receptor occupancy compared to AMD3100. [, ] Additionally, while AMD3100 primarily acts as a mobilizing agent, BL-8040 has demonstrated direct anti-tumor effects, including inducing apoptosis in AML cells, both in vitro and in vivo. [, ]

4F-benzoyl-TN14003

Compound Description: 4F-benzoyl-TN14003 is a 14-residue biostable synthetic peptide analog of T140, a naturally occurring CXCR4 antagonist found in horseshoe crab. [] It is a potent and specific CXCR4 antagonist with potential anti-cancer and anti-inflammatory properties. [, ]

Compound Description: T140 is a naturally occurring 14-amino acid peptide derived from the horseshoe crab. It acts as a specific antagonist for the CXCR4 receptor, demonstrating antiviral and anticancer properties. []

Relevance: T140 is a naturally occurring precursor to both 4F-benzoyl-TN14003 and BL-8040. These synthetic analogs were developed based on the structure and activity of T140, aiming to enhance its stability, potency, and pharmacokinetic properties. []

ABT-263 (Navitoclax)

Compound Description: ABT-263, also known as Navitoclax, is a potent, orally bioavailable BCL-2 inhibitor. It targets BCL-2, BCL-XL, and BCL-w, proteins involved in apoptosis regulation. []

Relevance: ABT-263 is investigated in combination with BL-8040 to enhance anti-leukemic effects in T-cell acute lymphoblastic leukemia (T-ALL) models. Preclinical data suggests a synergistic effect between these two compounds in inducing T-ALL cell death. [] This synergy likely arises from BL-8040's ability to mobilize leukemia cells from the bone marrow, making them more susceptible to ABT-263's pro-apoptotic effects.

AC220 (Quizartinib)

Compound Description: AC220, also known as Quizartinib, is a second-generation tyrosine kinase inhibitor that selectively targets FLT3, a receptor tyrosine kinase often mutated in AML. []

Relevance: AC220 is investigated in combination with BL-8040 as a potential treatment strategy for AML, particularly in patients with FLT3-ITD mutations. Preclinical studies have shown synergistic anti-leukemic effects when these two compounds are used together. [, ] This synergy likely stems from BL-8040's ability to disrupt the protective bone marrow microenvironment while AC220 directly targets the FLT3 signaling pathway crucial for AML cell survival.

Cytarabine (Ara-C)

Compound Description: Cytarabine, often abbreviated as Ara-C, is a chemotherapy drug that inhibits DNA synthesis and is commonly used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML). [, , ]

Relevance: Cytarabine is investigated in combination with BL-8040 as a potential treatment for AML. Studies suggest that BL-8040 can enhance the efficacy of Cytarabine by mobilizing AML cells from the protective bone marrow microenvironment into the peripheral blood, where they become more susceptible to Cytarabine's cytotoxic effects. [, , ]

G-CSF (Granulocyte colony-stimulating factor)

Compound Description: Granulocyte colony-stimulating factor (G-CSF) is a naturally occurring cytokine that stimulates the bone marrow to produce more white blood cells, particularly neutrophils. It is widely used clinically to stimulate hematopoiesis and mobilize stem cells from the bone marrow into the peripheral blood for collection and transplantation. [, , ]

Relevance: G-CSF is frequently used in combination with BL-8040 to enhance the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. This combination strategy aims to increase the yield of HSCs collected, potentially leading to faster engraftment and improved outcomes in patients undergoing stem cell transplantation. [, , ]

Nelarabine

Compound Description: Nelarabine is a prodrug of 9-β-D-arabinofuranosylguanine (ara-G), a purine nucleoside analog that inhibits DNA synthesis. It is primarily used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and lymphoblastic lymphoma. []

Relevance: Nelarabine is investigated in combination with BL-8040 as a potential treatment strategy for T-cell acute lymphoblastic leukemia (T-ALL). The rationale behind this combination lies in the ability of BL-8040 to disrupt the interactions between T-ALL cells and the bone marrow microenvironment, potentially enhancing the efficacy of Nelarabine in eliminating these leukemia cells. []

Pembrolizumab

Compound Description: Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, an immune checkpoint protein expressed on T-cells. By blocking PD-1, Pembrolizumab helps activate the immune system to attack cancer cells. It is approved for the treatment of various cancer types, including melanoma, lung cancer, and head and neck cancer. [, ]

Relevance: Pembrolizumab is investigated in combination with BL-8040 as a potential treatment strategy for pancreatic ductal adenocarcinoma (PDAC). This combination approach aims to enhance the anti-tumor immune response by disrupting the immunosuppressive tumor microenvironment, which is often enriched with immunosuppressive cells. [, ] BL-8040's ability to modulate the tumor microenvironment, coupled with Pembrolizumab's immune checkpoint inhibition, may lead to synergistic anti-tumor effects.

Overview

Motixafortide is a novel cyclic peptide that acts as an antagonist of the C-X-C motif chemokine receptor 4, commonly known as CXCR4. It has garnered attention for its role in mobilizing hematopoietic stem cells, particularly in the context of autologous stem cell transplantation for multiple myeloma patients. The compound is marketed under the name APHEXDA and received approval from the U.S. Food and Drug Administration on September 8, 2023, for use in combination with granulocyte colony-stimulating factor to enhance stem cell mobilization .

Source

Motixafortide was developed by BioLineRx Ltd., a biopharmaceutical company focused on innovative therapies for oncology and rare diseases. The compound is synthesized through specific chemical methods that ensure its efficacy and safety in clinical applications .

Classification

Motixafortide is classified as a synthetic peptide and specifically categorized as a CXCR4 antagonist. Its primary therapeutic applications are in hematology, particularly for conditions requiring hematopoietic stem cell mobilization .

Synthesis Analysis

Methods

The synthesis of motixafortide involves several chemical reactions that create its unique cyclic structure. The compound's molecular formula is C97H144FN33O19S2C_{97}H_{144}FN_{33}O_{19}S_{2}, and it has a complex structure that includes specific functional groups contributing to its biological activity .

Technical Details

The synthesis typically includes the following steps:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form the peptide backbone.
  2. Cyclization: After synthesizing the linear peptide, cyclization is performed to form the cyclic structure, which is crucial for its binding affinity to CXCR4.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to ensure the removal of impurities and achieve the desired purity level.
Molecular Structure Analysis

Structure

Motixafortide's structure is characterized by a cyclic arrangement of amino acids, which enhances its stability and receptor binding capabilities. The presence of specific aromatic groups, such as a 4-fluorobenzoyl group and a naphthalene derivative sidechain, plays a significant role in its interaction with the CXCR4 receptor .

Data

The molecular structure can be represented by its InChIKey: JJVZSYKFCOBILL-KZGZZEQFSA-N, and it has a CAS Registry number of 664334-36-5. These identifiers are essential for referencing and sourcing chemical information about motixafortide.

Chemical Reactions Analysis

Reactions

Motixafortide primarily interacts with the CXCR4 receptor through competitive binding with its natural ligand, CXCL12. This interaction inhibits downstream signaling pathways that promote cell migration and proliferation.

Technical Details

The binding mechanism involves:

  • Hydrophobic Interactions: Key residues within the receptor interact with the aromatic groups of motixafortide.
  • Hydrogen Bonding: Specific amino acid side chains contribute to stabilizing the binding complex.
  • Conformational Changes: The binding of motixafortide induces conformational changes in CXCR4 that prevent activation by CXCL12 .
Mechanism of Action

Process

Motixafortide functions by occupying the binding site of CXCR4, effectively blocking its interaction with CXCL12. This inhibition leads to reduced mobilization of immune cells towards sites of inflammation or tumor growth.

Data

Studies have shown that motixafortide maintains prolonged occupancy at the CXCR4 receptor following administration, which correlates with enhanced mobilization of CD34+ hematopoietic stem cells into peripheral blood . This effect can last for over 24 hours after a single subcutaneous injection.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Motixafortide is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and various organic solvents, which facilitates its formulation for clinical use.

Chemical Properties

  • Stability: The cyclic nature contributes to its stability under physiological conditions.
  • pH Sensitivity: The compound exhibits stability across a range of pH levels, making it suitable for various formulations.

Relevant data regarding these properties are crucial for understanding how motixafortide behaves in biological systems and how it can be effectively administered .

Applications

Scientific Uses

Motixafortide's primary application lies in hematology, specifically:

  • Stem Cell Mobilization: It significantly increases the yield of hematopoietic stem cells collected for transplantation procedures.
  • Clinical Trials: Ongoing research explores its efficacy in treating other conditions such as pancreatic cancer and acute myeloid leukemia, where enhanced stem cell mobilization may be beneficial .
Molecular and Pharmacological Characterization of Motixafortide

Structural Biology and Biophysical Properties of Motixafortide

Motixafortide (C~97~H~144~FN~33~O~19~S~2~, molecular weight 2159.6 Da) is a synthetic cyclic peptide engineered as a high-affinity CXCR4 antagonist. Its primary sequence is RRxCFyKkPyRfCR (where uppercase denotes L-amino acids, lowercase denotes D-amino acids; X = 4-fluorobenzoic acid-modified lysine; f = D-phenylalanine; y = D-tyrosine), stabilized by a disulfide bridge between Cys⁴ and Cys¹¹ [1] [9]. Key structural features include:

  • Six cationic residues (arginine/lysine) facilitating electrostatic interactions with acidic CXCR4 residues.
  • Two synthetic moieties: 4-fluorobenzoyl modification at Lys₇ and D-configuration aromatic residues (D-Tyr⁵, D-Phe¹⁰). These confer protease resistance and enhance receptor binding through steric constraints [1] [4].Biophysical analyses reveal motixafortide adopts a constrained β-hairpin conformation, positioning its hydrophobic fluorobenzoyl group and aromatic residues for optimal receptor engagement. The cyclic structure and D-amino acids significantly reduce susceptibility to enzymatic degradation compared to linear peptides [5] [6].

Table 1: Key Structural Elements of Motixafortide

Structural FeaturePositionFunctional Role
Cationic residues (Arg/Lys)MultipleElectrostatic binding to CXCR4 aspartate/glutamate residues
4-Fluorobenzoyl groupLys₇ modificationHydrophobic packing; enhances binding affinity
D-TyrosinePosition 5Protease resistance; stabilizes bioactive conformation
D-PhenylalaninePosition 10Steric hindrance; extends receptor occupancy
Disulfide bridgeCys⁴-Cys¹¹Cyclization motif stabilizing tertiary structure

Mechanism of Action: CXCR4 Antagonism and Receptor Binding Dynamics

Motixafortide functions as a competitive antagonist of the CXCR4 chemokine receptor, blocking its endogenous ligand CXCL12 (SDF-1α) with high potency (IC~50~ = 0.42–4.5 nM) [5] [6]. Molecular dynamics simulations (>1 μs duration) demonstrate its binding stabilizes CXCR4 in inactive conformations:

  • PIF motif stabilization: Residue F248⁶·⁴⁴ maintains orientation toward transmembrane helix 5 (TM5), preventing inward shift associated with agonist-induced activation [1] [9].
  • NPxxY motif interaction: Y302⁷·⁵³ sidechain points intracellularly, forming polar bonds with D74²·⁴⁰ – a hallmark of inactive CXCR4 states. This contrasts with agonist-bound conformations where Y302⁷·⁵³ engages TM3 [1] [9].
  • Toggle switch inhibition: Motixafortide’s bulky fluorobenzoyl group restricts conformational flexibility of W252⁶·⁴⁸, a residue critical for GPCR activation signaling [9].

Binding thermodynamics are driven by charge complementarity: all six cationic residues form salt bridges with CXCR4’s acidic residues (D97³·³², D171⁴·⁶⁰, D262⁶·⁵⁸). The D-amino acids enhance residence time (>48 hours) by reducing dissociation rates [1] [6]. This prolonged occupancy differentiates motixafortide from other CXCR4 inhibitors like plerixafor (Ki = 652 nM; residence time <12 hours) [10].

Table 2: Comparative CXCR4 Binding Properties

ParameterMotixafortidePlerixaforEndogenous Ligand (CXCL12)
Binding affinity (K~i~ / IC~50~)0.32–4.5 nM652 nM~4 nM
Receptor occupancy half-life>48 hours<12 hoursMinutes
Key binding interactionsSalt bridges (D97, D171, D262); hydrophobic packingMetal ion chelation; hydrophobic pocketsN-terminal domain; flexible loop
Conformational effectStabilizes inactive statePartial antagonismStabilizes active state

Pharmacokinetic Profile: Absorption, Distribution, and Elimination Pathways

Following subcutaneous administration, motixafortide exhibits rapid absorption (T~max~ = 0.25–1.17 hours) and dose-proportional exposure. Its pharmacokinetics are characterized by:

  • Extensive plasma protein binding (>99%), limiting free fraction distribution [5] [7].
  • Triexponential decline: Initial distribution phase (t~½α~ = 0.3 h), intermediate phase (t~½β~ = 1.5 h), and terminal phase (t~½γ~ = 18 h), though receptor occupancy persists beyond detectable plasma levels [5].
  • Volume of distribution (V~d~ = 27 L) suggesting confinement primarily to extracellular fluid [7].

Metabolism occurs via nonspecific catabolism in blood and liver microsomes, generating small peptides and amino acids. No dominant metabolites or cytochrome P450 involvement is observed. Excretion is predominantly renal (~80% of radiolabeled material), with no parent compound detected in urine – indicating complete metabolic breakdown [5] [7]. Despite a short plasma half-life (~2 hours), functional effects (e.g., CD34+ mobilization) persist >24 hours due to prolonged receptor occupancy [10].

Pharmacodynamic Effects on Hematopoietic Stem Cell (HSC) Mobilization

Motixafortide disrupts the CXCL12/CXCR4 axis critical for HSC retention in bone marrow niches. Pharmacodynamic studies demonstrate:

  • Rapid CD34+ cell mobilization: Peak peripheral blood CD34+ counts (116.0 cells/μL) occur within 10–14 hours post-dose – a 6.1-fold increase over baseline G-CSF-mobilized counts (19.0 cells/μL) [3] [10].
  • Enhanced primitive HSC yield: Mobilized cells exhibit increased proportions of immunophenotypically primitive subsets (CD34+CD38–CD90+CD45RA–) and transcriptionally quiescent HSCs (HES1+), indicating superior quality compared to G-CSF±plerixafor-mobilized products [10].

In the phase 3 GENESIS trial (N=122):

  • 92.5% of multiple myeloma patients achieved ≥6×10⁶ CD34+ cells/kg within two aphereses with motixafortide+G-CSF vs. 26.2% with placebo+G-CSF (OR 53.3; P<0.0001) [3] [10].
  • Mobilization efficacy was consistent across high-risk subgroups, including patients with prior lenalidomide exposure (73.7% success vs. 10.7% control) or low baseline platelets [8].

Table 3: HSC Mobilization Efficacy in High-Risk Subgroups (GENESIS Trial)

SubgroupMotixafortide + G-CSF Success RatePlacebo + G-CSF Success RateOdds Ratio
Age >65 years70.4%16.7%11.9
Prior radiation therapy55.6%0%Undefined
Prior lenalidomide73.7%10.7%22.4
Baseline platelets <150×10⁹/L68.8%11.1%17.5

The pharmacodynamic profile confirms motixafortide’s dual pharmacological advantage: high-affinity target engagement translates to superior HSC mobilization efficiency, particularly benefiting patients with conventional mobilization failure risk factors [8] [10].

Properties

CAS Number

664334-36-5

Product Name

Motixafortide

IUPAC Name

3,6-bis(4-aminobutyl)-N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-15-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide

Molecular Formula

C97H144FN33O19S2

Molecular Weight

2159.5 g/mol

InChI

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)

InChI Key

JJVZSYKFCOBILL-UHFFFAOYSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Solubility

Soluble in DMSO, not in water

Synonyms

BKT140; BKT 140; BKT-140; BL8040; BL 8040; BL-8040. TN-14003; 4F-Benzoyl-TN14003; TF 14016; TF14016; TF-14016.

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.